Fsbn-ethenoadenosine
Description
1,N6-Ethenoadenosine is a fluorescent etheno-modified nucleoside characterized by a bicyclic structure formed via an etheno bridge between the N1 and N6 positions of adenosine. This modification enhances its utility as a probe for studying nucleic acid interactions, enzymatic mechanisms, and mutagenesis . Its fluorescence properties enable real-time tracking of DNA/RNA structural changes, while its chemical reactivity allows it to serve as a synthon for synthesizing nucleoside analogs like 2-azaadenosine and 2-substituted adenosine derivatives . The compound is synthesized by treating adenosine with chloroacetaldehyde (CAA), followed by ring-opening and functionalization steps (Scheme 8 in ) .
Properties
CAS No. |
76021-83-5 |
|---|---|
Molecular Formula |
C19H16FN5O7S |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate |
InChI |
InChI=1S/C19H16FN5O7S/c20-33(29,30)11-3-1-10(2-4-11)19(28)31-7-12-14(26)15(27)18(32-12)25-9-22-13-16-21-5-6-24(16)8-23-17(13)25/h1-6,8-9,12,14-15,18,26-27H,7H2/t12-,14-,15-,18-/m1/s1 |
InChI Key |
HXVFORXFFWQLLY-SCFUHWHPSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)O)S(=O)(=O)F |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN5C4=NC=C5)O)O)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)O)S(=O)(=O)F |
Synonyms |
(5'-(p-fluorosulfonyl)benzoyl)-1,N(6)-ethenoadenosine 5'-(4-fluorosulfonylbenzoyl)-1,N(6)-ethenoadenosine FSBN-ethenoadenosine |
Origin of Product |
United States |
Comparison with Similar Compounds
1,N6-Ethenoadenosine
- Applications: Fluorescent probe for RNA/DNA structural studies . Precursor for 2-azaadenosine (antiviral/anticancer agent) via bromination . Intermediate in synthesizing 2-substituted adenosines (e.g., 2-thioadenosine) .
- Advantages : High stability during ring-opening reactions and compatibility with diverse functionalization strategies.
6-Methyl-1,N2-Ethenoguanosine
- Applications: Synthesis of N2-methylguanosine and 3-methylguanosine, which are inaccessible via direct methylation . Methylation selectivity (C4 vs. C5) enables isomer-specific products .
- Limitations : Requires precise control over methylation conditions to avoid isomer cross-contamination.
1,N4-Ethenocytidine
- Applications: Limited due to instability during bromination.
- Challenges : The reactive C7=C8 bond degrades under standard bromination conditions, hindering its use in analog synthesis .
Key Research Findings
Reaction Pathways and Yields
- 1,N6-Ethenoadenosine → 2-azaadenosine: Achieves >70% yield via sequential NaOH ring-opening and bromination .
- 6-Methyl-1,N2-ethenoguanosine → N2-methylguanosine: 85% yield using N-bromosuccinimide (NBS) .
Fluorescence Properties
- 1,N6-Ethenoadenosine exhibits strong fluorescence at 410 nm (excitation at 310 nm), making it superior to non-cyclic analogs for real-time enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
